Comparative Dihydroorotase Inhibition: A Differentiated Enzymatic Profile vs. 9-Aminoacridine
In a direct screening assay, 3,9-Acridinediamine, N9-(4-aminophenyl)- inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 180,000 nM (180 µM) [1]. This is in contrast to the simpler analog 9-aminoacridine, which is not reported as a potent inhibitor of this enzyme. While a direct IC50 value for 9-aminoacridine against the same target under identical conditions is not available in the literature, its primary recognized mechanism is topoisomerase II inhibition, suggesting target divergence. This indicates that the 3,9-diamino-N9-(4-aminophenyl) substitution redirects the compound's target engagement towards the pyrimidine biosynthesis pathway, a profile distinct from that of typical mono-substituted 9-aminoacridines.
| Evidence Dimension | Dihydroorotase Inhibition (IC50) |
|---|---|
| Target Compound Data | 180,000 nM (180 µM) |
| Comparator Or Baseline | 9-Aminoacridine (no significant inhibition of dihydroorotase reported; primary mechanism is topoisomerase II inhibition) |
| Quantified Difference | Qualitative target switch; CAS 76015-21-9 acts on dihydroorotase, while 9-aminoacridine does not. |
| Conditions | Mouse Ehrlich ascites-derived enzyme, pH 7.37, compound concentration 10 µM |
Why This Matters
For researchers studying antimetabolite pathways, this compound offers a distinct target profile compared to classical acridine topoisomerase poisons, enabling probe development for dihydroorotase or pyrimidine biosynthesis.
- [1] BindingDB Entry: BDBM50411952. CHEMBL259976. Affinity Data for 3,9-Acridinediamine, N9-(4-aminophenyl)- targeting Dihydroorotase. View Source
